methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate
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Overview
Description
Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an indane moiety fused with a hydroxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(2,3-dihydro-1H-inden-2-yl)-2-oxoacetic acid.
Reduction: 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyethanol.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-oxoacetate: Similar structure but with a carbonyl group instead of a hydroxy group.
2-(2,3-Dihydro-1H-inden-2-yl)-2-hydroxyacetic acid: The acid form of the compound.
2-(2,3-Dihydro-1H-inden-2-yl)-2-hydroxyethanol: The reduced form of the ester.
Uniqueness
Methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate is unique due to its specific combination of an indane moiety with a hydroxyacetate group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C12H14O3 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)11(13)10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11,13H,6-7H2,1H3 |
InChI Key |
HPIAIGVFJDITNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CC2=CC=CC=C2C1)O |
Origin of Product |
United States |
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